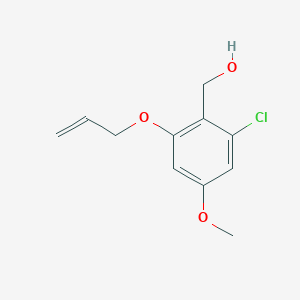
2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol
Descripción general
Descripción
The compound “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” is an organic molecule that contains functional groups such as allyl ether, chloro, methoxy, and hydroxyl groups . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of a compound like “this compound” would likely involve the use of allyl ethers and aryl aldehydes . Allyl ethers are versatile intermediates in organic synthesis, and their reactions often involve the formation of new carbon-carbon bonds . Aryl aldehydes are also important building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be predicted based on its functional groups. The presence of an allyl ether group suggests that the molecule has a carbon-carbon double bond adjacent to an ether group . The chloro and methoxy groups are halogen and ether substituents, respectively, which can influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by its functional groups. For instance, the allyl group can undergo reactions such as oxidation, substitution, and addition . The hydroxyl group can participate in reactions such as esterification, dehydration, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its functional groups. For instance, the presence of an ether group suggests that the compound is likely to be polar and may have good solubility in polar solvents . The allyl group suggests that the compound may have interesting reactivity .Aplicaciones Científicas De Investigación
Photocatalytic Oxidation
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
Research by Higashimoto et al. (2009) revealed that derivatives of benzyl alcohol, like 4-methoxybenzyl alcohol, undergo high-conversion photocatalytic oxidation to aldehydes on TiO2 under UV and visible light irradiation. This highlights its potential in photocatalytic applications (Higashimoto et al., 2009).
Selective Oxidation in Aqueous Suspension
A study by Palmisano et al. (2007) on photocatalytic oxidation of 4-methoxybenzyl alcohol in water using TiO2 catalysts resulted in the formation of p-anisaldehyde, a compound of interest in various chemical industries (Palmisano et al., 2007).
Organic Synthesis
Specific Removal of o-Methoxybenzyl Protection
Oikawa et al. (1982) found that methoxybenzyl protecting groups of alcohols could be efficiently removed using DDQ oxidation, under neutral conditions. This technique is significant in the synthesis of various organic compounds, where selective deprotection is required (Oikawa et al., 1982).
p-Methoxybenzylation of Hydroxy Groups
Nakano et al. (2001) developed an efficient method for p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine. This reaction is crucial in the synthesis of various organic molecules, especially in the pharmaceutical industry (Nakano et al., 2001).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” could involve exploring its potential applications in various fields. For instance, it could be used as a building block in the synthesis of complex organic molecules . Additionally, understanding its reactivity could lead to the development of new synthetic methods .
Propiedades
IUPAC Name |
(2-chloro-4-methoxy-6-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVIQLYGZHYIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)


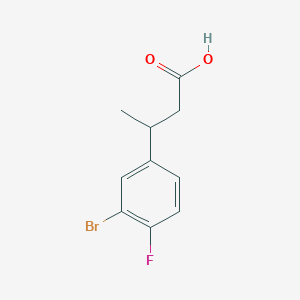

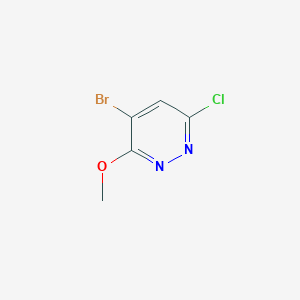
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
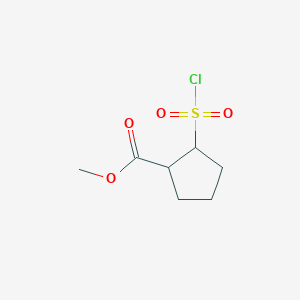
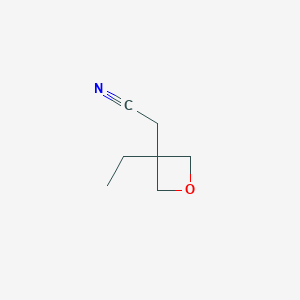
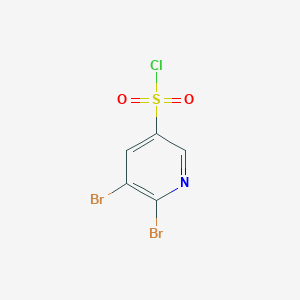
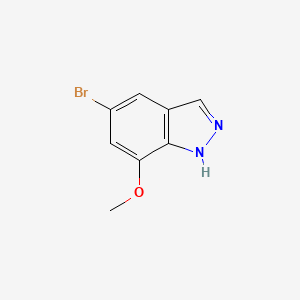
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)